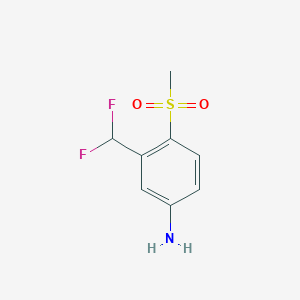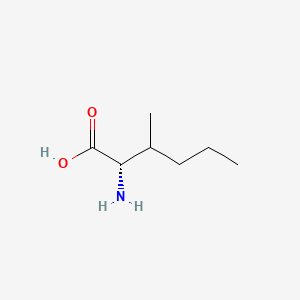![molecular formula C11H16N2O2 B13255671 N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13255671.png)
N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is an organic compound that features a furan ring, an aminoethyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of furan-2-ylmethylamine with cyclopropanecarboxylic acid derivatives. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions . The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction between furan-2-ylmethylamine and cyclopropanecarboxylic acid derivatives, resulting in higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and aminoethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the cyclopropanecarboxamide moiety.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of a cyclopropane ring.
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide is unique due to the presence of both a furan ring and a cyclopropanecarboxamide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H16N2O2/c14-11(9-3-4-9)13-6-5-12-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |
InChI Key |
RZOQPZLZDONLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride](/img/structure/B13255591.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)



![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13255610.png)

![4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13255621.png)
![3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13255624.png)
![2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine](/img/structure/B13255636.png)
![3-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255638.png)

![2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one](/img/structure/B13255665.png)

